Cas no 41014-20-4 (4-(Bromomethyl)Naphthalene-1-Carbonitrile)
4-(Bromomethyl)Naphthalene-1-Carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-Naphthalenecarbonitrile,4-(bromomethyl)-
- 4-(BROMOMETHYL)NAPHTHALENE-1-CARBONITRILE
- 4-Bromomethyl-naphthalene-1-carbonitrile
- 1-bromomethyl-4-cyano-naphthalene
- 1-Naphthalenecarbonitrile,4-(bromomethyl)
- 4-(bromomethyl)-1-naphthalenecarbonitrile
- 4-(bromomethyl)-1-naphthonitrile
- AB1254
- MFCD06658375
- MFUZJLPIGYIBSM-UHFFFAOYSA-N
- 41014-20-4
- AKOS024260436
- SY243540
- DTXSID70498071
- 1-cyano-4-bromomethyl-naphthalene
- SCHEMBL2462113
- SB37094
- FT-0727758
- A825391
- AS-44547
- DB-070123
- 4-(Bromomethyl)Naphthalene-1-Carbonitrile
-
- MDL: MFCD06658375
- Inchi: 1S/C12H8BrN/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7H2
- InChI Key: MFUZJLPIGYIBSM-UHFFFAOYSA-N
- SMILES: BrCC1C=CC(C#N)=C2C=CC=CC2=1
Computed Properties
- Exact Mass: 244.98400
- Monoisotopic Mass: 244.98401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 23.8Ų
Experimental Properties
- PSA: 23.79000
- LogP: 3.60638
4-(Bromomethyl)Naphthalene-1-Carbonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-(Bromomethyl)Naphthalene-1-Carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219001876-250mg |
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41014-20-4 | 98% | 250mg |
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| Alichem | A219001876-500mg |
1-(Bromomethyl)-4-cyanonaphthalene |
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| Alichem | A219001876-1g |
1-(Bromomethyl)-4-cyanonaphthalene |
41014-20-4 | 98% | 1g |
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| TRC | B994108-10mg |
4-(Bromomethyl)Naphthalene-1-Carbonitrile |
41014-20-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B994108-50mg |
4-(Bromomethyl)Naphthalene-1-Carbonitrile |
41014-20-4 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | B994108-100mg |
4-(Bromomethyl)Naphthalene-1-Carbonitrile |
41014-20-4 | 100mg |
$ 210.00 | 2022-06-06 | ||
| Chemenu | CM139861-1g |
4-(Bromomethyl)-1-naphthonitrile |
41014-20-4 | 95% | 1g |
$405 | 2021-08-05 | |
| Chemenu | CM139861-5g |
4-(Bromomethyl)-1-naphthonitrile |
41014-20-4 | 95% | 5g |
$1216 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0066-1g |
4-Bromomethyl-naphthalene-1-carbonitrile |
41014-20-4 | 96% | 1g |
3375.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0066-5g |
4-Bromomethyl-naphthalene-1-carbonitrile |
41014-20-4 | 96% | 5g |
13483.87CNY | 2021-05-08 |
4-(Bromomethyl)Naphthalene-1-Carbonitrile Suppliers
4-(Bromomethyl)Naphthalene-1-Carbonitrile Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 4-(Bromomethyl)Naphthalene-1-Carbonitrile
Introduction to 4-(Bromomethyl)Naphthalene-1-Carbonitrile (CAS No. 41014-20-4)
4-(Bromomethyl)Naphthalene-1-Carbonitrile, with the chemical formula C11H6BromineN, is a versatile intermediate in organic synthesis, particularly valued for its utility in pharmaceutical and agrochemical applications. This compound belongs to the class of naphthalene derivatives, characterized by a bromomethyl substituent at the 4-position and a cyano group at the 1-position. The presence of these functional groups makes it a valuable building block for further chemical modifications, enabling the synthesis of complex molecules with tailored properties.
The CAS number 41014-20-4 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and industrial applications. Its molecular structure, featuring a naphthalene core with bromine and cyano functional groups, imparts unique reactivity that is exploited in various synthetic pathways. The bromomethyl group, in particular, is highly reactive and can undergo nucleophilic substitution reactions, making it useful for constructing carbon-carbon bonds. This reactivity is leveraged in the development of novel heterocyclic compounds, which are increasingly important in medicinal chemistry.
In recent years, 4-(Bromomethyl)Naphthalene-1-Carbonitrile has garnered attention for its role in the synthesis of biologically active molecules. For instance, researchers have utilized this compound to develop new scaffolds for antimicrobial agents. The naphthalene core is a common motif in many pharmacophores, and its derivatives exhibit a range of biological activities. The cyano group can be further functionalized to introduce additional pharmacological properties, such as bioavailability or metabolic stability. This adaptability makes it a valuable tool for medicinal chemists seeking to design novel therapeutic agents.
The pharmaceutical industry has also explored the use of 4-(Bromomethyl)Naphthalene-1-Carbonitrile in the development of agrochemicals. Naphthalene derivatives are known to possess herbicidal and pesticidal properties, and modifications to the core structure can enhance these effects while minimizing environmental impact. By incorporating bromomethyl and cyano groups, chemists can fine-tune the activity of these compounds against specific targets. This approach aligns with the growing demand for sustainable agricultural practices that rely on effective yet environmentally friendly solutions.
From a synthetic chemistry perspective, 4-(Bromomethyl)Naphthalene-1-Carbonitrile serves as a crucial intermediate in multi-step syntheses. Its reactivity allows for the introduction of various functional groups, enabling the construction of complex molecular architectures. For example, palladium-catalyzed cross-coupling reactions can be employed to extend the naphthalene scaffold or introduce additional rings. These transformations are essential for creating molecules with specific spatial arrangements that are critical for biological activity.
Recent advancements in catalytic methods have further expanded the utility of 4-(Bromomethyl)Naphthalene-1-Carbonitrile. Transition metal catalysts, such as palladium and copper complexes, have been used to facilitate selective transformations that would otherwise be challenging under traditional conditions. These innovations have enabled more efficient and scalable syntheses of naphthalene derivatives, reducing waste and improving yields. Such improvements are vital for both academic research and industrial production, where cost-effectiveness and sustainability are increasingly important.
The role of computational chemistry in designing derivatives of 4-(Bromomethyl)Naphthalene-1-Carbonitrile cannot be overstated. Molecular modeling techniques allow researchers to predict the behavior of compounds before they are synthesized, saving time and resources. By simulating interactions between this intermediate and potential biological targets, scientists can optimize structures for enhanced activity. This computational approach complements experimental work by providing insights into how structural changes affect molecular properties.
In conclusion,4-(Bromomethyl)Naphthalene-1-Carbonitrile (CAS No. 41014-20-4) is a multifunctional compound with significant applications in pharmaceuticals and agrochemicals. Its unique structure enables diverse synthetic pathways, making it a valuable tool for chemists developing new drugs and sustainable agricultural solutions. As research continues to uncover new methodologies for its utilization,this compound will undoubtedly remain at the forefront of organic synthesis and medicinal chemistry.
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